molecular formula C18H21N3O6S2 B11019175 N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B11019175
M. Wt: 439.5 g/mol
InChI Key: JLGKCUDUHLCPBD-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide is a complex organic compound with the molecular formula C₁₈H₂₁N₃O₆S₂ This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclohexylsulfamoyl Intermediate: The initial step involves the reaction of cyclohexylamine with chlorosulfonic acid to form cyclohexylsulfonamide.

    Attachment to the Phenyl Ring: The cyclohexylsulfonamide is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-[4-(cyclohexylsulfamoyl)phenyl]-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Potential formation of sulfone derivatives.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of polymer science.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(cyclohexylsulfamoyl)phenyl]-acetamide
  • **N-[4-(cyclopentylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide
  • **N-[4-(heptylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide is unique due to the combination of the cyclohexylsulfamoyl group and the nitrobenzenesulfonamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C18H21N3O6S2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H21N3O6S2/c22-21(23)16-7-4-8-18(13-16)29(26,27)20-15-9-11-17(12-10-15)28(24,25)19-14-5-2-1-3-6-14/h4,7-14,19-20H,1-3,5-6H2

InChI Key

JLGKCUDUHLCPBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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